molecular formula C18H27N7O3 B2527290 Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate CAS No. 2034209-38-4

Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate

Cat. No.: B2527290
CAS No.: 2034209-38-4
M. Wt: 389.46
InChI Key: KRTFWMIIMKPYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate features a hybrid heterocyclic core combining a [1,2,4]triazolo[4,3-b]pyridazine scaffold with a pyrrolidine substituent at position 4. The tert-butyl carbamate group at the propan-2-yl position serves as a protective moiety, common in medicinal chemistry to enhance solubility or stability during synthesis .

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O3/c1-12(20-17(27)28-18(2,3)4)16(26)19-11-15-22-21-13-7-8-14(23-25(13)15)24-9-5-6-10-24/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,26)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTFWMIIMKPYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a complex compound with potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known to enhance the biological activity of various pharmacophores. The structural components include:

  • Tert-butyl group : Provides steric bulk and can influence the compound's lipophilicity.
  • Triazolo-pyridazine moiety : Implicated in modulating kinase activities, particularly in cancer therapies.
  • Pyrrolidine ring : Often associated with enhancing receptor binding and activity.

Table 1: Structural Components of Tert-butyl Carbamate

ComponentDescription
Tert-butylSteric hindrance and lipophilicity
Triazolo-pyridazineModulates kinase activity
PyrrolidineEnhances receptor binding

Research indicates that carbamate derivatives can exhibit a broad spectrum of biological activities, including:

  • Anticancer properties : The triazolo-pyridazine structure has been linked to the modulation of various protein kinases involved in cancer progression and metastasis. Inhibitors targeting these kinases can potentially halt tumor growth and prevent metastasis .
  • Neuroprotective effects : Certain carbamate derivatives have shown protective effects against neurodegenerative diseases by modulating inflammatory pathways and reducing oxidative stress .

Case Studies

  • Cancer Research : A study evaluated the efficacy of triazolo-pyridazine derivatives in inhibiting AXL kinase in non-small cell lung cancer (NSCLC) models. Results indicated significant inhibition of cell proliferation and induction of apoptosis .
  • Neuroprotection : Another investigation focused on a related compound's ability to protect astrocytes from amyloid-beta-induced toxicity. The compound demonstrated a reduction in inflammatory markers and improved cell viability .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of AXL kinase leading to reduced tumor growth
NeuroprotectiveProtection against oxidative stress in neurodegeneration models
Anti-inflammatoryReduction of inflammatory markers in vivo

Synthesis and Development

The synthesis of this compound involves multi-step synthetic pathways that typically include:

  • Formation of the carbamate : Reaction between tert-butyl isocyanate and an appropriate amine.
  • Introduction of the triazolo-pyridazine moiety : Utilizing cyclization reactions to form the desired heterocyclic structures.

Table 3: Synthesis Steps Overview

StepDescription
Step 1Reaction with tert-butyl isocyanate
Step 2Cyclization to form triazolo-pyridazine

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to tert-butyl (1-oxo...) exhibit promising anti-inflammatory activities. For example, studies have shown that derivatives of tert-butyl carbamates can inhibit inflammation effectively in vivo, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. The presence of the triazole and pyridazine moieties may enhance interaction with biological targets involved in cancer progression. In silico studies have indicated favorable binding affinities to key enzymes involved in cancer metabolism, suggesting that this compound could serve as a lead for further development as an anticancer agent.

Pharmacological Applications

Tert-butyl (1-oxo...) has been explored for various pharmacological applications:

Application Description
Anti-inflammatory Exhibits significant inhibition of inflammatory markers in animal models .
Anticancer Potential to inhibit cancer cell proliferation through enzyme interaction studies.
Antimicrobial Shows activity against various bacterial strains, warranting further investigation.
Neuroprotective Potential neuroprotective effects have been suggested through preliminary studies.

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of related compounds, several derivatives were synthesized and tested against carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited inhibition percentages comparable to established NSAIDs . This suggests a viable pathway for developing new anti-inflammatory drugs based on this scaffold.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of similar compounds revealed that they could induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways. The compound's ability to interact with cellular targets involved in cancer progression was confirmed through both in vitro and in silico analyses.

Comparison with Similar Compounds

Structural and Functional Group Analogies

The target compound shares functional and structural similarities with several derivatives documented in the evidence:

Key Observations:

Heterocyclic Diversity : The target’s triazolo-pyridazine core distinguishes it from pyrazolo-pyrimidine () and oxadiazole-piperidine () systems. These cores influence electronic properties and binding interactions in biological targets .

Protective Groups : The tert-butyl carbamate group is recurrent across analogs, suggesting its utility in blocking reactive amines during synthesis .

Synthetic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a shared strategy for introducing aryl/heteroaryl substituents .

Physicochemical and Spectroscopic Trends

  • Melting Points : Analogs with tert-butyl carbamate groups exhibit melting points in the 131–166°C range (e.g., 163–166°C in ; 131–133°C in ). The target compound’s melting point is likely within this window, assuming similar crystallinity .
  • Mass Spectrometry: The molecular ion ([M+1]) for ’s analog is 615.7, while ’s compound has a lower MW (420.5) due to a simpler piperidine-oxadiazole scaffold.
  • NMR Profiles : Pyrrolidine-containing compounds (e.g., ) show distinct δ 1–3 ppm signals for aliphatic protons, a pattern expected in the target’s NMR .

Q & A

Basic Research Question

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm to resolve enantiomers. Retention time differences >2 minutes indicate high enantiomeric excess .
  • Melting point analysis : Sharp melting ranges (e.g., 60–62°C) correlate with high purity, while broad ranges suggest impurities .
  • Mass spectrometry : High-resolution ESI-MS with <3 ppm mass error confirms molecular formula accuracy .

How can researchers identify and address competing side reactions during triazolo-pyridazine ring formation?

Advanced Research Question
Common side reactions include over-alkylation or ring-opening. Solutions involve:

  • Stoichiometric control : Limit excess reagents (e.g., alkyl halides) to ≤1.2 equivalents to minimize over-alkylation .
  • Protecting groups : Use tert-butyl carbamate to shield reactive amines during cyclization .
  • Real-time monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at 80–90% conversion .

What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Basic Research Question
Structural analogs suggest potential mechanisms:

  • Kinase inhibition : The triazolo-pyridazine moiety may bind ATP pockets in kinases (e.g., JAK2 or EGFR), similar to lacosamide derivatives .
  • Ion channel modulation : Pyrrolidine and carbamate groups could interact with voltage-gated sodium channels, altering neuronal excitability .
  • Enzyme inhibition : The tert-butyl group may enhance lipophilicity, facilitating penetration into enzyme active sites (e.g., cytochrome P450) .

How should researchers design SAR studies to evaluate the impact of substituents on bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Pyrrolidine ring modifications : Compare N-alkyl vs. N-aryl substitutions to assess steric and electronic effects on target binding .
  • Triazolo-pyridazine alterations : Introduce electron-withdrawing groups (e.g., Br, CF3_3) at the 6-position to test potency changes .
  • Carbamate replacement : Substitute tert-butyl with benzyl or methyl carbamates to evaluate metabolic stability .

What are the best practices for scaling up synthesis from milligram to gram quantities without compromising yield?

Advanced Research Question

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., carbamate formation) .
  • Catalyst recycling : Use immobilized palladium catalysts to reduce costs and metal contamination .
  • In-line purification : Integrate flash chromatography systems to automate impurity removal during scale-up .

How can computational tools predict the compound’s ADMET properties early in development?

Basic Research Question

  • Software platforms : Use Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition .
  • Molecular docking : Simulate binding to hERG channels to flag cardiac toxicity risks .
  • Metabolism prediction : Identify likely Phase I metabolites (e.g., oxidative dealkylation) using MetaSite .

What synthetic routes minimize racemization risks for chiral intermediates?

Advanced Research Question

  • Low-temperature reactions : Conduct stereospecific steps (e.g., SN2 substitutions) at −20°C to −78°C .
  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce desired configurations .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.